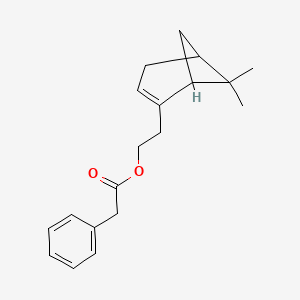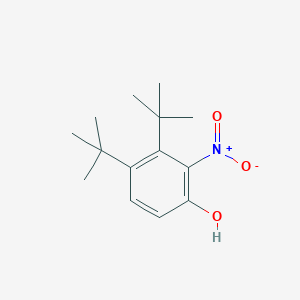
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P. This compound is known for its unique structure, which includes a triphenylphosphoranylidene group and a tert-butyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester typically involves the reaction of triphenylphosphine with an appropriate butanedioic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-propyl ester
- Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-isopropyl ester
Uniqueness
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of the triphenylphosphoranylidene group enhances its reactivity, making it a valuable reagent in organic synthesis. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s behavior in various reactions .
Eigenschaften
Molekularformel |
C28H31O4P |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3 |
InChI-Schlüssel |
MOISLNSHZZDJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)


![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)




![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)




